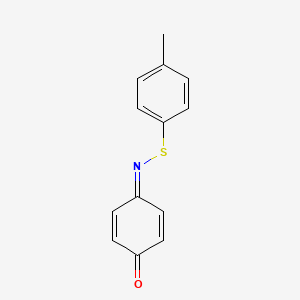
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C13H11NOS It is characterized by the presence of a sulfanyl group attached to an imino group, which is further connected to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of (chlorosulfanyl)benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones. This reaction typically involves the oxidation of sulfur(II) to sulfur(IV) with the quinone oxime, which is subsequently reduced to quinone imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The sulfanyl and imino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by modifying protein functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]imino}cyclohexa-2,5-dien-1-one
- 4-{[(4-Methylphenyl)thio]imino}cyclohexa-2,5-dien-1-one
- 4-{[(4-Methylphenyl)amino]imino}cyclohexa-2,5-dien-1-one
Uniqueness
4-(4-Methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
72600-15-8 |
|---|---|
Molekularformel |
C13H11NOS |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
4-(4-methylphenyl)sulfanyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H11NOS/c1-10-2-8-13(9-3-10)16-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChI-Schlüssel |
RXOFIKNXOJOWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SN=C2C=CC(=O)C=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)SN=C2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















